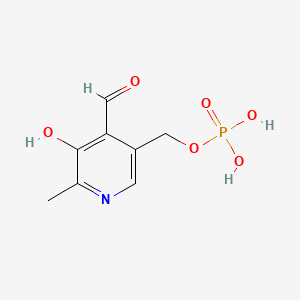

Pyridoxal 5'-phosphate

Description

This is the active form of vitamin B6 serving as a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid. During transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate (pyridoxamine).

Medicure's MC-1 drug is a cardio-protectant, designed to reduce the damage to the heart when arteries are blocked and when they are subsequently reopened after bypass surgery.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Pyridoxal phosphate has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.

PYRIDOXAL PHOSPHATE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

This is the active form of VITAMIN B 6 serving as a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid. During transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate (PYRIDOXAMINE).

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVDGCNFYWLIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048351 | |

| Record name | Pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Acros Organics MSDS], Solid | |

| Record name | Pyridoxal 5-phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 28 mg/mL | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-47-7 | |

| Record name | Pyridoxal 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyridoxal phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F06SGE49M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 °C | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Catalytic Versatility of Pyridoxal 5'-Phosphate: A Technical Guide to its Core Mechanistic Principles

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a remarkably versatile coenzyme indispensable for a vast array of metabolic processes, particularly those involving amino acids.[1][2] Its catalytic prowess is central to approximately 4% of all classified enzymatic activities, highlighting its profound importance in biochemistry and cellular function.[3] This technical guide provides an in-depth exploration of the catalytic mechanisms of PLP, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental chemical principles that underpin PLP's catalytic power, from the formation of the critical Schiff base intermediate to its role as an electron sink in stabilizing reaction intermediates. This guide will also present detailed mechanistic pathways for the major classes of PLP-catalyzed reactions, supported by experimental protocols and quantitative kinetic data to provide a comprehensive resource for the scientific community.

The Cornerstone of PLP Catalysis: The Schiff Base and the Electron Sink

The catalytic cycle of nearly all PLP-dependent enzymes is initiated by the formation of a covalent linkage between the aldehyde group of PLP and the ε-amino group of a specific lysine residue within the enzyme's active site.[1][2] This initial structure is termed the internal aldimine . Upon the binding of an amino acid substrate, a transaldimination reaction occurs, where the amino group of the substrate displaces the enzyme's lysine, forming a new Schiff base with PLP.[2][4] This substrate-PLP adduct is known as the external aldimine .[4]

The remarkable catalytic versatility of PLP stems from the electrophilic nature of its pyridinium ring, which acts as an "electron sink."[1] This feature is crucial for stabilizing the carbanionic intermediates that are formed during the cleavage of bonds at the α-carbon of the amino acid substrate.[1] The delocalization of the negative charge into the conjugated π-system of the cofactor significantly lowers the activation energy for a variety of reactions that would otherwise be energetically unfavorable.[3]

Caption: General catalytic cycle of a PLP-dependent enzyme.

The Repertoire of PLP-Catalyzed Reactions: A Mechanistic Overview

The formation of the external aldimine is the common entry point for a diverse array of enzymatic transformations. The specific reaction that ensues is determined by the precise orientation of the substrate within the active site of the enzyme, which dictates which bond to the α-carbon is perpendicular to the plane of the PLP π-system and is thus primed for cleavage.

Transamination

Transamination reactions, catalyzed by aminotransferases, are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid.[5] The reaction proceeds through a "ping-pong" mechanism, consisting of two half-reactions.

In the first half-reaction, the amino group of the amino acid substrate is transferred to PLP, forming pyridoxamine 5'-phosphate (PMP) and releasing an α-keto acid.[5][6] This involves the deprotonation of the α-carbon of the external aldimine to form a quinonoid intermediate, followed by reprotonation at the C4' carbon of the cofactor.[4] Hydrolysis of the resulting ketimine releases the α-keto acid and leaves the amino group on the coenzyme.[7]

In the second half-reaction, the PMP form of the coenzyme donates the amino group to a new α-keto acid, regenerating the PLP-enzyme and forming a new amino acid.[5]

Caption: Mechanism of PLP-dependent transamination.

Decarboxylation

PLP-dependent decarboxylases catalyze the removal of the carboxyl group from amino acids, producing biogenic amines that often have important physiological roles, such as neurotransmitters.[8][9] In this reaction, the bond between the α-carbon and the carboxylate carbon is cleaved.[4] The resulting carbanion is stabilized by the electron-withdrawing capacity of the PLP cofactor.[8] Subsequent protonation of the α-carbon by a general acid in the active site, often a conserved histidine residue, yields the amine product and regenerates the internal aldimine upon release of the product.[9]

Caption: Mechanism of PLP-dependent decarboxylation.

Racemization

Amino acid racemases catalyze the interconversion of L- and D-amino acids, a crucial process for the synthesis of bacterial cell walls, making these enzymes attractive targets for antimicrobial drug development.[10] The mechanism involves the abstraction of the α-proton from the external aldimine to form a planar quinonoid intermediate.[4] The subsequent reprotonation of the α-carbon can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture of the amino acid.[4]

Caption: Mechanism of PLP-dependent racemization.

β- and γ-Elimination Reactions

PLP-dependent enzymes can also catalyze elimination reactions at the β- and γ-carbons of amino acid substrates. In a β-elimination reaction, a proton is abstracted from the α-carbon, and a leaving group is eliminated from the β-carbon, leading to the formation of an α,β-unsaturated intermediate.[4][11] This is often followed by hydrolysis to yield an α-keto acid and ammonia.[5] γ-elimination reactions proceed through a more complex mechanism involving the stabilization of two carbanionic intermediates by the PLP cofactor.[4]

Experimental Methodologies for the Study of PLP-Dependent Enzymes

A thorough understanding of the catalytic mechanism of PLP-dependent enzymes relies on a combination of biochemical, biophysical, and structural biology techniques.

Preparation of Apoenzyme

To study the role of PLP in catalysis and to perform reconstitution experiments, it is often necessary to prepare the apoenzyme (the enzyme devoid of its cofactor).[12][13] A common method involves treating the holoenzyme with a reagent that reacts with the PLP, such as hydroxylamine, followed by removal of the modified cofactor and excess reagent by dialysis or gel filtration.[12][14]

Protocol: Preparation of Apoenzyme from Holoenzyme [14]

-

To a solution of the purified holoenzyme (e.g., ~5 mg in 10 ml of 0.5 M potassium phosphate buffer, pH 6.9), add hydroxylamine to a final concentration of 50 mM.

-

Incubate the mixture for 1 hour at 25°C.

-

Load the enzyme solution onto a desalting column equilibrated with the same buffer to separate the protein from the PLP-hydroxylamine adduct and excess hydroxylamine.

-

Concentrate the eluted protein and exchange the buffer to a suitable storage buffer (e.g., 20 mM Bis-Tris propane, pH 8) using an ultrafiltration device.

-

The resulting apoenzyme can be stored at -80°C.

Enzyme Activity Assays

The catalytic activity of PLP-dependent enzymes can be monitored using various assays, with spectrophotometric methods being particularly common due to their convenience and sensitivity.

Protocol: Spectrophotometric Assay for Aspartate Aminotransferase (AST) [15]

This assay couples the production of oxaloacetate by AST to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 0.1 M potassium phosphate, pH 7.4

-

L-Aspartate solution

-

α-Ketoglutarate solution

-

NADH solution

-

Malate Dehydrogenase (MDH)

-

Purified AST (or sample)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, L-aspartate, NADH, and MDH in a cuvette.

-

Incubate the cuvette in a spectrophotometer set to 340 nm and 25°C for 3-4 minutes to allow the temperature to equilibrate and to establish a blank rate.

-

Initiate the reaction by adding a small volume of appropriately diluted AST enzyme solution.

-

Record the decrease in absorbance at 340 nm for 4-5 minutes.

-

Calculate the rate of NADH oxidation (ΔA₃₄₀/minute) from the initial linear portion of the curve. One unit of AST activity is defined as the amount of enzyme that oxidizes one micromole of NADH per minute under these conditions.

-

Quantitative Insights: Kinetic Parameters of PLP-Dependent Enzymes

The kinetic parameters of PLP-dependent enzymes provide valuable quantitative information about their catalytic efficiency and substrate affinity.

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |

| Alanine Racemase | Streptococcus pneumoniae | L-Alanine | ~33 | ~2426 | [16] |

| Alanine Racemase | Staphylococcus aureus | L-Alanine | 1.6 ± 0.2 | 140 ± 5 | [10] |

| Alanine Racemase | Mycobacterium tuberculosis | D-Alanine | 0.700 ± 0.053 (at pH 9) | 1.63 ± 0.03 (at pH 10) | [17] |

Therapeutic Implications: PLP-Dependent Enzymes as Drug Targets

The essential roles of many PLP-dependent enzymes in metabolic pathways, particularly in pathogenic microorganisms, make them attractive targets for the development of novel therapeutic agents.[13][18] For example, the inhibition of alanine racemase, which is crucial for bacterial cell wall synthesis, is a validated strategy for the development of antibiotics.[18] Furthermore, several drugs targeting human PLP-dependent enzymes are used in the treatment of diseases such as Parkinson's disease and epilepsy.[18] The detailed mechanistic understanding of these enzymes is paramount for the rational design of potent and specific inhibitors.

Conclusion

This compound is a coenzyme of unparalleled catalytic versatility, facilitating a wide range of essential biochemical reactions. Its ability to form a Schiff base with amino acid substrates and to act as an electron sink to stabilize carbanionic intermediates is the cornerstone of its catalytic power. A deep understanding of the intricate catalytic mechanisms of PLP-dependent enzymes, supported by robust experimental methodologies and quantitative kinetic data, is crucial for advancing our knowledge of metabolism and for the development of novel therapeutic strategies targeting these vital enzymes.

References

-

Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal Phosphate Enzymes: Mechanistic, Structural, and Evolutionary Considerations. Annual Review of Biochemistry, 73, 383-415. [Link]

-

Liang, J., Han, Q., Tan, Y., Ding, H., & Li, J. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 14. [Link]

-

Cell Biolabs, Inc. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). [Link]

-

Soderberg, T. (2023). 17.2: Pyridoxal Phosphate (Vitamin B6). In Chemistry LibreTexts. [Link]

-

RayBiotech. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). [Link]

-

Percudani, R., & Peracchi, A. (2009). This compound enzymes as targets for therapeutic agents. Expert Opinion on Therapeutic Targets, 13(10), 1189-1206. [Link]

-

Elabscience. (n.d.). Aspartate Aminotransferase (AST/GOT) Activity Assay Kit (E-BC-K236-S). [Link]

-

LeMagueres, P., Im, H., Ebalunode, J., Strych, U., & Benedik, M. J. (2011). Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 12), 1515–1521. [Link]

-

Toney, M. D. (2014). Controlling reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(11), 2078-2085. [Link]

-

Ali, M. S., & Anthony, J. (2019). Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 127-133. [Link]

-

Soderberg, T. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). In Chemistry LibreTexts. [Link]

-

Wille, G., & Blank, L. M. (2019). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. Nature Communications, 10(1), 2736. [Link]

-

Mueser, T. C., Drago, V. N., Kovalevsky, A. Y., & Dajnowicz, S. (2020). This compound dependent reactions: Analyzing the mechanism of aspartate aminotransferase. Methods in Enzymology, 634, 1-32. [Link]

-

ResearchGate. (n.d.). Structure of PLP and mechanism of PLP-mediated transamination. [Link]

-

Anthony, J., & Scalia, F. (2020). Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. Journal of Biological Chemistry, 295(43), 14664-14675. [Link]

-

Wikipedia. (2023, December 12). Pyridoxal phosphate. [Link]

-

Schirch, V., & Fonda, M. L. (1985). Folding pathway of the this compound C-S lyase MalY from Escherichia coli. The Journal of Biological Chemistry, 260(16), 9260-9266. [Link]

-

ResearchGate. (n.d.). General reaction mechanism for PLP-dependent amino acid decarboxylases. [Link]

-

ResearchGate. (n.d.). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. [Link]

-

Liang, J., Han, Q., Tan, Y., Ding, H., & Li, J. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 14. [Link]

-

Cook, P. F., & Hara, S. (2007). This compound-Dependent α,β-Elimination Reactions: Mechanism of O-Acetylserine Sulfhydrylase. Accounts of Chemical Research, 40(11), 1086-1095. [Link]

-

Jackson, F. R. (1990). Prokaryotic and eukaryotic pyridoxal-dependent decarboxylases are homologous. Journal of Molecular Evolution, 31(4), 325-329. [Link]

-

Khan, A. (2017, August 22). PLP (Pyridoxal Phosphate) Reactions [Video]. YouTube. [Link]

-

Bach, R. D., & Canepa, C. (2001). Influence of Electrostatic Effects on Activation Barriers in Enzymatic Reactions: this compound-Dependent Decarboxylation of α-Amino Acids. Journal of the American Chemical Society, 123(30), 7350-7359. [Link]

-

Wikipedia contributors. (2023, December 12). Pyridoxal phosphate. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]

-

Toney, M. D. (2014). Controlling reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(11), 2078–2085. [Link]

-

ResearchGate. (n.d.). Drugs against PLP-dependent enzymes in market. [Link]

-

Wu, Y., & Houk, K. N. (2018). Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion. Journal of the American Chemical Society, 140(45), 15302-15312. [Link]

-

ResearchGate. (n.d.). General reaction mechanism for PLP-dependent amino acid decarboxylases. [Link]

-

Chemistry Stack Exchange. (2020, December 4). PLP-Dependent Cyclization and Decarboxylation. [Link]

-

ResearchGate. (n.d.). Reaction mechanism of PLP-independent (a) and PLP-dependent (b) amino acid racemases. [Link]

-

American Chemical Society. (2024). Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. [Link]

-

Liang, J., Han, Q., Tan, Y., Ding, H., & Li, J. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 14. [Link]

Sources

- 1. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]

- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 3. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 10. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Folding pathway of the pyridoxal 5′-phosphate C-S lyase MalY from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. benchchem.com [benchchem.com]

- 17. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]

- 18. This compound enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

De Novo Biosynthesis of Pyridoxal 5'-Phosphate in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable cofactor for a vast array of enzymatic reactions crucial to cellular metabolism, including amino acid biosynthesis and degradation.[1][2] Bacteria have evolved sophisticated de novo biosynthetic pathways to produce this vital molecule, presenting unique targets for the development of novel antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the two major de novo PLP biosynthesis pathways in bacteria: the deoxyxylulose 5-phosphate (DXP)-dependent and the DXP-independent pathways. We will delve into the key enzymes, their mechanisms, and the intricate regulatory networks that govern PLP homeostasis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a deep understanding of the core biological processes but also detailed, field-proven experimental protocols and insights to facilitate further research and therapeutic development.

Introduction: The Central Role of this compound

This compound is a remarkably versatile coenzyme, participating in an estimated 4% of all classified enzymatic activities.[1] Its chemical reactivity, centered around the aldehyde group, allows it to form a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[1] This covalent linkage facilitates a wide range of transformations of amino acids and other metabolites. Given its central role in metabolism, the ability to synthesize PLP de novo is critical for the survival and virulence of many bacterial pathogens.[3][4] Understanding the intricacies of these biosynthetic pathways is therefore paramount for the development of targeted antimicrobial strategies.

The Two Arms of De Novo PLP Biosynthesis in Bacteria

Bacteria employ two distinct and mutually exclusive de novo pathways for PLP synthesis.[5] The presence of one pathway generally precludes the existence of the other, providing a clear demarcation for classifying bacterial species.[5]

The DXP-Dependent Pathway: A Hallmark of Escherichia coli and Related Bacteria

First elucidated in Escherichia coli, the DXP-dependent pathway is characterized by its reliance on 1-deoxy-D-xylulose 5-phosphate (DXP) as a key precursor.[6] This pathway involves a multi-step enzymatic cascade to construct the pyridoxine ring.

The key enzymes involved in the DXP-dependent pathway include:

-

PdxA (4-hydroxythreonine-4-phosphate dehydrogenase) and PdxJ (pyridoxine 5'-phosphate synthase) are central to the formation of pyridoxine 5'-phosphate (PNP).[7]

-

PdxH (pyridoxine/pyridoxamine 5'-phosphate oxidase) catalyzes the final oxidation of PNP to the active PLP.[7] This enzyme is also a component of the salvage pathway.

The intermediates of the DXP-dependent pathway can be toxic if they accumulate, highlighting the need for tight regulation.[8]

The DXP-Independent Pathway: Widespread Among Bacteria

The DXP-independent pathway is more broadly distributed among bacteria, including the model Gram-positive organism Bacillus subtilis.[1] This pathway utilizes a remarkable molecular machine, the PLP synthase, to directly assemble PLP from simpler precursors.

The core of this pathway is the PLP synthase complex , composed of two subunits:

-

PdxS (PLP synthase subunit) : This subunit catalyzes the condensation of ribose 5-phosphate (R5P), glyceraldehyde 3-phosphate (G3P), and ammonia to form PLP.[9][10]

-

PdxT (glutaminase subunit) : This subunit hydrolyzes glutamine to provide the necessary ammonia for the PdxS-catalyzed reaction.[9]

The PdxS and PdxT subunits form a large, dodecameric complex, which channels the ammonia produced by PdxT directly to the active site of PdxS.[11][12]

Visualizing the Pathways

To provide a clear visual representation of these intricate biosynthetic routes, the following diagrams were generated using Graphviz.

Caption: DXP-Independent PLP Biosynthesis Pathway.

Regulation of De Novo PLP Biosynthesis: Maintaining Homeostasis

The intracellular concentration of PLP is tightly regulated to meet cellular demands while avoiding toxicity. [13]Bacteria have evolved multiple layers of control, including transcriptional regulation and feedback inhibition.

Transcriptional Control: The Role of PdxR and Riboswitches

In many bacteria, the expression of pdx genes is controlled by transcriptional regulators. For instance, in Bacillus subtilis, the transcription factor PdxR represses the expression of the pdxS and pdxT genes in the presence of sufficient PLP. [3] More recently, PLP-responsive riboswitches have been identified in various bacterial lineages. [14][15][16][17]These are structured RNA elements typically located in the 5'-untranslated region of mRNAs encoding PLP biosynthetic enzymes. [14][15][16][17]Binding of PLP to the riboswitch aptamer domain induces a conformational change in the downstream expression platform, leading to premature transcription termination or inhibition of translation initiation. [12][13][18][19][20]

Allosteric Feedback Inhibition

In E. coli, the final enzyme in the DXP-dependent pathway, pyridoxine 5'-phosphate oxidase (PNPO or PdxH) , is subject to allosteric feedback inhibition by its product, PLP. [13]PLP binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its substrate, PNP. [10][13]This provides a rapid mechanism to fine-tune PLP levels in response to metabolic fluctuations.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments central to the study of bacterial de novo PLP biosynthesis.

Recombinant Expression and Purification of the PLP Synthase (PdxS/PdxT) Complex

Rationale: Obtaining pure, active enzyme is the cornerstone of biochemical and structural studies. This protocol is adapted from methodologies used for the expression and purification of the PdxS/PdxT complex from thermophilic bacteria, which often yield stable proteins. [21][22] Protocol:

-

Cloning: The pdxS and pdxT genes are amplified from the bacterial genome of interest and cloned into a suitable expression vector, such as pET28a, which incorporates an N-terminal His-tag for affinity purification. [21]2. Expression: The resulting plasmids are transformed into an E. coli expression strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-30°C) to enhance soluble protein expression. [23]3. Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be subjected to further purification steps such as ion-exchange or size-exclusion chromatography. [14][21]6. Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

In Vitro PLP Synthase Activity Assay

Rationale: This assay allows for the direct measurement of PLP synthesis by the purified PdxS/PdxT complex. The formation of PLP can be monitored spectrophotometrically. [24] Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Component Concentrations:

-

Purified PdxS and PdxT proteins (e.g., 8 µM each) [24] * Ribose 5-phosphate (e.g., 0.5 mM) [24] * DL-glyceraldehyde 3-phosphate (e.g., 1 mM) [24] * Glutamine (e.g., 10 mM) or ammonium sulfate (as an alternative ammonia source) [24]3. Incubation: The reaction is initiated by the addition of the enzymes and incubated at the optimal temperature for the enzyme (e.g., 37°C for mesophilic organisms). [24]4. Detection: The formation of PLP can be monitored by measuring the increase in absorbance at 414 nm. [24]5. Kinetic Analysis: To determine the kinetic parameters (KM and kcat), the concentration of one substrate is varied while the others are kept at saturating concentrations. The initial rates are then fitted to the Michaelis-Menten equation. [24][25]

-

HPLC Analysis of Vitamin B6 Vitamers

Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the different forms of vitamin B6 (vitamers), including PLP, PNP, pyridoxal, pyridoxine, and pyridoxamine. This is essential for studying PLP homeostasis in bacterial cultures. [5][26][27][28] Protocol:

-

Sample Preparation:

-

Cell Extracts: Bacterial cells are harvested, washed, and lysed. Proteins are precipitated using an acid such as trichloroacetic acid (TCA) or perchloric acid. [27]The supernatant containing the vitamers is collected after centrifugation.

-

Culture Supernatant: The culture medium can be analyzed directly after filtration to remove cells.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used. [5] * Mobile Phase: The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate buffer) at a low pH, often with an ion-pairing reagent to improve the retention of phosphorylated vitamers. [5]A gradient of an organic solvent like acetonitrile or methanol is used for elution.

-

-

Detection:

-

Fluorescence Detection: This is the most sensitive method for detecting B6 vitamers. The native fluorescence of the vitamers can be measured, or a post-column derivatization can be employed to enhance the signal. [5][28] * UV-Vis Detection: Less sensitive than fluorescence, but can also be used. [5]4. Quantification: The concentration of each vitamer is determined by comparing the peak area or height to that of known standards.

-

Visualizing an Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a putative PLP biosynthetic enzyme.

Caption: A generalized experimental workflow for enzyme characterization.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for enzymes of the DXP-independent PLP biosynthesis pathway from Actinobacillus pleuropneumoniae. [24]

| Enzyme Complex | Substrate | KM (µM) | kcat (min-1) |

|---|---|---|---|

| PdxS/PdxT | Glutamine | 1720 ± 140 | 6.12 ± 0.14 |

| PdxS/PdxT | Ribose 5-phosphate | 159.8 ± 13.5 | 0.020 ± 0.0005 |

| PdxS/PdxT | Glyceraldehyde 3-phosphate | 175.7 ± 23.0 | 0.023 ± 0.0011 |

Table 1: Kinetic parameters of the A. pleuropneumoniae PLP synthase complex. Data from.[24]

Conclusion and Future Directions

The de novo biosynthesis of PLP in bacteria represents a rich field of study with significant implications for both fundamental microbiology and applied drug discovery. The distinct nature of the two primary pathways offers a wealth of potential targets for the development of species-specific or broad-spectrum antimicrobial agents. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of these essential metabolic routes. Future research will likely focus on the structural and mechanistic details of the enzymes involved, the identification of novel regulatory elements, and the development of potent and specific inhibitors of PLP biosynthesis as next-generation antibiotics.

References

- Gore, S., & Gupta, S. (2021). Vitamin B6 biosynthesis in bacteria. In Microbial Production of Vitamins. Elsevier.

- Van Wyk, J., & Britz, T. J. (2012). HPLC analysis of vitamin B1, B2, B3, B6, B9, B12 and vitamin C in various food matrices. Cape Peninsula University of Technology.

- Chen, M., et al. (2017). Pyridoxal phosphate synthases PdxS/PdxT are required for Actinobacillus pleuropneumoniae viability, stress tolerance and virulence. PLoS One, 12(4), e0176374.

- Mittenhuber, G. (2001). Comparative genomics and evolution of genes involved in vitamin B6 (pyridoxine) and B1 (thiamine) biosynthesis. Journal of molecular microbiology and biotechnology, 3(1), 1-20.

- Fitzpatrick, T. B., et al. (2007). Two independent routes of de novo vitamin B6 biosynthesis: one involving a single protein and the other a two-protein complex. Journal of Biological Chemistry, 282(48), 34687-34696.

- Argente-Serrano, M., et al. (2021). HPLC analysis of vitamin B6 in foods. Food Chemistry, 346, 128913.

- Strohmeier, M., et al. (2006). The structure of the this compound synthase (PdxS) from Geobacillus stearothermophilus. FEBS letters, 580(1), 179-184.

- Eagle Biosciences. (n.d.). Vitamin B6 HPLC Assay.

- Kai, L., et al. (2023). Cell-free transcription-translation system: a dual read-out assay to characterize riboswitch function. Nucleic Acids Research, 51(12), e68.

- Zhang, X., et al. (2017). Pyridoxal phosphate synthases PdxS/PdxT are required for Actinobacillus pleuropneumoniae viability, stress tolerance and virulence. PLoS One, 12(4), e0176374.

- Sachla, A. J., & Helmann, J. D. (2019). Hidden resources in the Escherichia coli genome restore PLP synthesis and robust growth after deletion of the essential gene pdxB. Proceedings of the National Academy of Sciences, 116(49), 24777-24783.

- Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annu. Rev. Biochem., 73, 383-415.

- Belitsky, B. R. (2017). The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection. Journal of bacteriology, 199(18), e00281-17.

- Dempsey, W. B. (1971). Role of vitamin B6 biosynthetic rate in the study of vitamin B6 synthesis in Escherichia coli. Journal of bacteriology, 108(3), 1001-1007.

- Ito, T., & Downs, D. M. (2020). Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein (PLPBP)-Deficient Escherichia coli. Journal of bacteriology, 202(12), e00139-20.

- Wang, G., et al. (2017). Pyridoxal phosphate synthases PdxS/PdxT are required for Actinobacillus pleuropneumoniae viability, stress tolerance and virulence. PLoS One, 12(4), e0176374.

- Onishi, H., et al. (2022). Role of the conserved pyridoxal 5′-phosphate-binding protein YggS/PLPBP in vitamin B6 and amino acid homeostasis. Bioscience, biotechnology, and biochemistry, 86(9), 1185-1193.

- Purnomo, A. W., et al. (2020). Recombinant Expression, Purification and Characterization of Pyridoxal 5ʹ-phosphate Synthase from Geobacillus sp. H6a, a Thermophilic Bacterium Producing Extracellular Vitamin B6. Iranian Journal of Biotechnology, 18(2), e2346.

- Gable, K., et al. (2013). The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations. International journal of molecular sciences, 14(7), 13783-13803.

- University of Rochester Medical Center. (2009). Genetic Switch Potential Key to New Class of Antibiotics. URMC Newsroom.

- Zhu, J., et al. (2005). Structural insights into the mechanism of the PLP synthase holoenzyme from Thermotoga maritima. Biochemistry, 44(46), 15364-15374.

- Serganov, A., & Nudler, E. (2013). A decade of riboswitches. Cell, 152(1-2), 17-24.

- UniProt. (n.d.).

- Raschle, T., et al. (2008). Mechanistic studies on pyridoxal phosphate synthase: the reaction pathway leading to a chromophoric intermediate. Journal of the American Chemical Society, 130(10), 3192-3202.

- Breaker, R. R. (2012). Riboswitches and the RNA world. Cold Spring Harbor perspectives in biology, 4(2), a003566.

- Corpet, A., et al. (2020). Expression, Purification, and Characterization of Recombinant Human Pancreatic Duodenal Homeobox-1 Protein in Pichia pastoris.

- Purnomo, A. W., et al. (2020). Recombinant Expression, Purification and Characterization of Pyridoxal 5ʹ-phosphate Synthase from Geobacillus sp. H6a. Iranian Journal of Biotechnology, 18(2), 101-110.

- Ito, T., & Downs, D. M. (2020). Pyridoxal Reductase, PdxI, Is Critical for Salvage of Pyridoxal in Escherichia coli. Journal of bacteriology, 202(12), e00138-20.

- Welsbie, D. S., et al. (2012). The Assembly of the Plasmodial PLP Synthase Complex Follows a Defined Course. PLoS One, 7(10), e47459.

- Zhang, X., et al. (2017). Enzymatic activity of PdxS and PdxT.

- Barile, A., et al. (2020). Identification and characterization of the this compound allosteric site in Escherichia coli pyridoxine 5'-phosphate oxidase. The Journal of biological chemistry, 295(11), 3567-3578.

- Ito, T., & Downs, D. M. (2020). Vitamin B6 salvage pathway in E. coli.

- University of Michigan. (2023). High-resolution images reveal workings of a bacterial RNA riboswitch, a promising new target for antibiotics. University of Michigan News.

- Reining, A., et al. (2021). A translational riboswitch coordinates nascent transcription–translation coupling. Proceedings of the National Academy of Sciences, 118(15), e2022421118.

- Denise, R., et al. (2023). This compound synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes. Microbial Genomics, 9(2), mgen000926.

- Ito, T., & Downs, D. M. (2020). PL requirement of E. coli pdxI pdxJ pdxH, pdxJ pdxK, or pdxI pdxJ pdxK...

- Wratil, P. R., & Medeiros-Silva, J. (2020). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics.

- Ames, T. D., & Breaker, R. R. (2011). An ancient riboswitch class in bacteria regulates purine biosynthesis and one-carbon metabolism. RNA, 17(10), 1767-1778.

- Bastet, L., et al. (2017). Riboswitch control of bacterial RNA stability. Biochimica et Biophysica Acta (BBA)

- Serganov, A., & Nudler, E. (2013). Regulation of bacterial gene expression by riboswitches.

- Penchovsky, R. (2019). Riboswitch distribution, structure, and function in bacteria. Gene, 715, 143997.

- Li, Y., et al. (2018). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Natural product reports, 35(10), 1036-1063.

- Gauthier, M. S., & Herr, A. J. (2023). High-resolution images reveal workings of a bacterial RNA riboswitch, a promising new target for antibiotics. University of Michigan News.

- Zhang, X., et al. (2017). Pyridoxal phosphate synthases PdxS/PdxT are required for Actinobacillus pleuropneumoniae viability, stress tolerance and virulence. PubMed.

- Sharma, S., et al. (2000). Pancreatic beta cell-specific transcription of the pdx-1 gene. The role of conserved upstream control regions and their hepatic nuclear factor 3beta sites. The Journal of biological chemistry, 275(5), 3350-3357.

- Kumar, P., et al. (2022). Structural and Preliminary Biochemical Characterization of MppQ, a PLP-Dependent Aminotransferase from Streptomyces hygroscopicus. bioRxiv.

- Spaeth, J. M., et al. (2017). Defining a Novel Role for the Pdx1 Transcription Factor in Islet β-Cell Maturation and Proliferation During Weaning. Diabetes, 66(12), 3046-3056.

- Kulyyassov, A., et al. (2021). Biophysical insights into glucose-dependent transcriptional regulation by PDX1. Frontiers in molecular biosciences, 8, 730095.

- Contestabile, R., et al. (2015). PLP-Dependent Enzymes.

Sources

- 1. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Determination of plasma this compound by an enzymatic-high-performance liquid chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of the pyridoxal 5’-phosphate allosteric site in Escherichia coli pyridoxine 5’-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reconstruction and identification of the native PLP synthase complex from Methanosarcina acetivorans lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Riboswitches: Structures and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Riboswitch control of bacterial RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biologicscorp.com [biologicscorp.com]

- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 17. bowdish.ca [bowdish.ca]

- 18. Riboswitch mechanisms: new tricks for an old dog - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news.umich.edu [news.umich.edu]

- 20. A translational riboswitch coordinates nascent transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recombinant Expression, Purification and Characterization of Pyridoxal 5ʹ-phosphate Synthase from Geobacillus sp. H6a, Thermophilic Bacterium Producing Extracellular Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijbiotech.com [ijbiotech.com]

- 23. The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyridoxal phosphate synthases PdxS/PdxT are required for Actinobacillus pleuropneumoniae viability, stress tolerance and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. eaglebio.com [eaglebio.com]

Salvage pathway for pyridoxal 5'-phosphate synthesis

An In-depth Technical Guide to the Pyridoxal 5'-Phosphate (PLP) Salvage Pathway: Mechanisms, Methodologies, and Therapeutic Implications

Authored by a Senior Application Scientist

Foreword: The Centrality of PLP Homeostasis

This compound (PLP), the biologically active form of vitamin B6, is arguably one of the most versatile coenzymes in nature. It is indispensable for cellular metabolism, participating in over 140 distinct enzymatic reactions that are fundamental to life.[1][2] These reactions underpin the biosynthesis and degradation of amino acids and neurotransmitters, lipid metabolism, and one-carbon unit transfers.[2][3][4] While microorganisms and plants can synthesize PLP de novo, mammals are entirely dependent on dietary vitamin B6 and a highly conserved "salvage pathway" to convert various B6 vitamers into the active PLP coenzyme.[5][6]

Maintaining PLP homeostasis is a delicate balancing act. Both deficiency and excess can lead to severe pathological conditions, particularly neurological disorders.[3] Inadequate PLP levels, often resulting from inborn errors in the salvage pathway enzymes, are linked to conditions like neonatal epileptic encephalopathy.[7][8] This underscores the critical importance of the salvage pathway not only for fundamental biology but also as a focal point for clinical diagnostics and therapeutic intervention.

This guide provides a comprehensive exploration of the PLP salvage pathway, intended for researchers, scientists, and drug development professionals. We will dissect the core enzymatic machinery, delve into the causality behind robust experimental methodologies for their study, and discuss the pathway's relevance in the context of human health and pharmacology.

Section 1: The Core Machinery of PLP Synthesis

The salvage pathway essentially consists of two key enzymatic steps that convert dietary B6 vitamers—pyridoxine (PN), pyridoxamine (PM), and pyridoxal (PL)—into the active cofactor, PLP. This process is primarily orchestrated by two enzymes: Pyridoxal Kinase (PLK) and Pyridoxine-5'-phosphate Oxidase (PNPO).

Pyridoxal Kinase (PLK): The Phosphorylation Engine

Pyridoxal Kinase (EC 2.7.1.35) catalyzes the first committed step in the salvage pathway: the ATP-dependent phosphorylation of the 5'-hydroxyl group of the three unphosphorylated B6 vitamers.[9][10][11]

-

Pyridoxal (PL) + ATP → this compound (PLP) + ADP

-

Pyridoxine (PN) + ATP → Pyridoxine 5'-phosphate (PNP) + ADP

-

Pyridoxamine (PM) + ATP → Pyridoxamine 5'-phosphate (PMP) + ADP

This reaction requires a divalent metal cation, with Zn2+ and Mg2+ being the most effective in vitro.[11][12] The enzyme's function is crucial, as the phosphorylated vitamers are the true substrates for the subsequent oxidase step and are better retained within the cell.

Causality in Catalysis and Regulation:

The regulation of PLK is a prime example of metabolic control. The enzyme is subject to potent product inhibition by its ultimate product, PLP.[3][13] This is not simple competitive inhibition; PLP binds to the PL site in the presence of MgATP, forming a dead-end, abortive ternary complex (PL Kinase-PLP-MgATP).[3] This mechanism provides a rapid and sensitive switch to downregulate PLP synthesis when cellular levels are sufficient.

Intriguingly, this inhibitory complex is also hypothesized to be a key player in PLP trafficking. It has been proposed that newly synthesized PLP is not released freely into the cytosol but is instead directly transferred from the kinase (or oxidase) to a target apo-B6-enzyme.[1][3] This "channeling" mechanism would be an efficient and protective means of delivering the highly reactive PLP aldehyde to its destination, preventing off-target reactions.[1]

Caption: The core PLP salvage pathway, highlighting the roles of PLK and PNPO.

Pyridoxine-5'-Phosphate Oxidase (PNPO): The Rate-Limiting Step

PNPO (EC 1.4.3.5) is an FMN-dependent flavoprotein that catalyzes the final and rate-limiting step in the biosynthesis of PLP from PNP and PMP.[7][14]

-

Pyridoxine 5'-phosphate (PNP) + O₂ → this compound (PLP) + H₂O₂

-

Pyridoxamine 5'-phosphate (PMP) + O₂ + H₂O → this compound (PLP) + NH₃ + H₂O₂

The enzyme is a homodimer, with the active site located at the interface between the two subunits.[7][15] Its role is paramount; genetic defects that impair PNPO function lead to a severe PLP deficiency, causing pyridoxal phosphate-responsive seizures, a form of neonatal epileptic encephalopathy.[16][17] This clinical presentation is a direct consequence of insufficient PLP for the synthesis of key neurotransmitters like GABA.[18]

Causality in Catalysis and Regulation:

Like PLK, PNPO is also inhibited by its product, PLP. This regulation is critical for maintaining PLP homeostasis. Recent studies have revealed that human PNPO possesses an allosteric PLP binding site, distinct from the active site, which plays a pivotal role in modulating enzyme activity.[7][17] This allosteric control provides a sophisticated mechanism to fine-tune PLP levels in response to metabolic demands. The enzyme exhibits a relatively low turnover rate, consistent with its role in tightly controlling the final step of a crucial metabolic pathway.[14]

Quantitative Enzyme Kinetics

Understanding the kinetic parameters of the salvage pathway enzymes is essential for modeling PLP homeostasis and for designing targeted inhibitors. The following table summarizes representative kinetic data for the human enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Human Pyridoxal Kinase (PDXK) | Pyridoxal (PL) | 3.3 - 11 | ~0.6 | [11] |

| Pyridoxine (PN) | 8 - 33 | ~0.6 | [11] | |

| Pyridoxamine (PM) | 7 - 40 | ~0.6 | [11] | |

| Human PNPO | Pyridoxine-5'-P (PNP) | ~1 | ~0.2 | [14] |

| Pyridoxamine-5'-P (PMP) | ~1.5 | ~0.2 | [14] |

Note: Kinetic parameters can vary based on assay conditions, such as pH and the specific divalent cation used.

Section 2: Field-Proven Methodologies

The accurate measurement of PLK and PNPO activity is fundamental for both basic research and clinical diagnostics. The choice of assay is dictated by the specific research question, required sensitivity, and available instrumentation. The protocols described here are self-validating systems, incorporating controls and standards to ensure data integrity.

Protocol: Pyridoxal Kinase (PLK) Activity Assay

This protocol describes a highly sensitive, continuous coupled-enzyme fluorometric assay. The logic is to convert the non-fluorescent product of the PLK reaction (PNP) into the highly fluorescent final product (PLP) using an excess of PNPO. The rate of fluorescence increase is directly proportional to the PLK activity.

Experimental Rationale:

A coupled assay is chosen for its sensitivity and real-time kinetic capability. By using PN as the substrate, we specifically measure the PN -> PNP -> PLP route. Using excess PNPO ensures that the PLK-catalyzed step is rate-limiting. PLP itself is fluorescent, providing a direct readout.

Step-by-Step Methodology:

-

Sample Preparation:

-

Cell Lysates: Wash cultured cells with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA with protease inhibitors). Centrifuge at >14,000 x g for 15 min at 4°C. Collect the supernatant and determine protein concentration (e.g., BCA assay).[19]

-

Tissue Homogenates: Rinse tissue with ice-cold PBS. Homogenize in lysis buffer, then proceed as with cell lysates.[19]

-

-

Reagent Preparation:

-

10X PLK Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 1 M KCl, 20 mM MgCl₂. Store at 4°C.

-

Substrate/Cofactor Stock Solutions: 10 mM Pyridoxine (PN), 10 mM ATP. Prepare fresh in deionized water.

-

Coupling Enzyme: Recombinant Human PNPO, diluted to 0.1 mg/mL in 1X PLK Reaction Buffer.

-

Standard: this compound (PLP) for generating a standard curve.

-

-

Assay Procedure (96-well format):

-

Prepare a Master Mix. For each reaction, combine:

-

10 µL of 10X PLK Reaction Buffer

-

10 µL of 10 mM Pyridoxine (final concentration: 1 mM)

-

10 µL of 10 mM ATP (final concentration: 1 mM)

-

5 µL of 0.1 mg/mL PNPO solution

-

Deionized water to a final volume of 90 µL.

-

-

Add 90 µL of Master Mix to each well of a black 96-well microplate.

-

Add 10 µL of sample (lysate or homogenate, appropriately diluted) to initiate the reaction. For a negative control, add 10 µL of lysis buffer.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence kinetically over 30-60 minutes at 37°C. (Excitation: ~330 nm, Emission: ~400 nm).[19]

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

Prepare a standard curve using known concentrations of PLP to convert the RFU/min rate into pmol/min of PLP produced.

-

Normalize the activity to the amount of protein in the sample (e.g., pmol/min/mg protein).

-

Caption: Workflow for the coupled fluorometric Pyridoxal Kinase (PLK) activity assay.

Protocol: PNPO Activity Assay (LC-MS/MS)

For the highest specificity and sensitivity, particularly in complex biological matrices like dried blood spots (DBS), an LC-MS/MS-based assay is the gold standard. This method directly measures the product (PLP) formed from a specific substrate (PNP) after a fixed incubation time.

Experimental Rationale:

LC-MS/MS provides unparalleled specificity by separating the analyte (PLP) from other vitamers and matrix components chromatographically and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern. This is essential for clinical diagnostics where sample complexity and accuracy are major concerns.[20][21]

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect two 3mm punches from a dried blood spot (DBS) sample for each patient. One is the baseline (T0), the other is for the reaction (T30).[20]

-

-

Reaction Procedure:

-

Place the T0 punch into a microcentrifuge tube with an extraction solution (e.g., containing internal standards) and quench immediately.

-

Place the T30 punch into a tube containing a reaction buffer with the substrate, pyridoxine 5'-phosphate (PNP).

-

Incubate the T30 tube for a defined period (e.g., 30 minutes) at 37°C to allow the enzymatic reaction to proceed.[20][21]

-

Stop the reaction in the T30 tube by adding a quenching/extraction solution (e.g., trichloroacetic acid with internal standards).

-

Vortex and centrifuge all tubes to pellet the protein and paper disc debris.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant from each tube to an autosampler vial.

-

Inject the sample onto a suitable HPLC column (e.g., a C18 column) for chromatographic separation of B6 vitamers.

-

Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-product ion transitions for PLP and the internal standard.

-

-

Data Analysis:

-

Quantify the concentration of PLP in both the T0 and T30 samples using a calibration curve.

-

Calculate the PNPO activity by subtracting the endogenous PLP concentration (T0) from the post-incubation concentration (T30).[20][21]

-

Express the final activity as pmol of PLP produced per hour per unit of blood (e.g., pmol/h/μL blood).[21]

-

Caption: Workflow for the LC-MS/MS-based PNPO activity assay using dried blood spots.

Section 3: Relevance to Drug Development and Clinical Science

The PLP salvage pathway is not an isolated metabolic curiosity; it is deeply integrated with human health and is a critical consideration in pharmacology.

A Target for Therapeutic Intervention

Because PLP-dependent enzymes are involved in a vast number of critical processes, they are attractive targets for drug development against diseases ranging from epilepsy and Parkinson's disease to cancers and bacterial infections.[22] For instance, dysregulation of PLK has been implicated in acute myeloid leukemia, making it a potential therapeutic target.[10][13]

Understanding the salvage pathway is paramount when developing drugs that target PLP-dependent enzymes. A compound that inhibits PLK or PNPO could induce a systemic PLP deficiency, leading to significant off-target effects and neurotoxicity.[1][3] Conversely, for diseases caused by PLP deficiency, enhancing the activity of the salvage pathway enzymes could present a viable therapeutic strategy.

Clinical Significance of Pathway Defects

Inborn errors of metabolism affecting the salvage pathway have severe clinical consequences.

-

PNPO Deficiency: As discussed, mutations in the PNPO gene are a known cause of neonatal epileptic encephalopathy.[8][16] Diagnosis via enzyme activity assays or genetic testing is critical, as patients often do not respond to standard antiepileptics or pyridoxine but can be treated effectively with the active coenzyme, PLP.[17][23]

-

PLK Deficiency: While less commonly associated with epilepsy, defects in PLK have been reported to cause other pathologies, such as polyneuropathy.[8]

-

PLPBP Mutations: Mutations in the gene for the PLP-binding protein (PLPBP), which is crucial for PLP homeostasis, also cause a severe form of B6-responsive epilepsy.[24][25]

These direct genetic links provide unequivocal evidence for the pathway's essential role in human health, particularly in neurodevelopment and function. A thorough understanding of its mechanism and regulation is therefore indispensable for developing diagnostics and treatments for these devastating disorders.

References

-

This compound salvage | Pathway - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency. (2022). Journal of Bacteriology - ASM Journals. Retrieved from [Link]

-

Pyridoxal Reductase, PdxI, Is Critical for Salvage of Pyridoxal in Escherichia coli. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound enzymes as targets for therapeutic agents. (n.d.). PubMed. Retrieved from [Link]

-

Pyridoxine 5'-phosphate oxidase. (n.d.). Proteopedia. Retrieved from [Link]

-

Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism. (n.d.). VCU Scholars Compass. Retrieved from [Link]

-

Pyridoxine 5′-phosphate oxidase. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyridoxal kinase. (2023). Proteopedia. Retrieved from [Link]

-

Vitamin B(6) salvage enzymes: mechanism, structure and regulation. (2010). PubMed. Retrieved from [Link]

-

Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. (2024). Aizeon Publishers. Retrieved from [Link]

-

Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. (n.d.). MDPI. Retrieved from [Link]

-

Mechanism of Pyridoxine 5'-Phosphate Accumulation in this compound-Binding Protein Deficiency. (2022). PubMed. Retrieved from [Link]

-

An LC–MS/MS-Based Method for the Quantification of Pyridox(am)ine 5′-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

PDXK: Structure, Function, and Therapeutic Implications. (2025). ResearchGate. Retrieved from [Link]

-

PDXK - Pyridoxal kinase - Homo sapiens (Human). (n.d.). UniProt. Retrieved from [Link]

-

Inborn errors in the vitamin B6 salvage enzymes associated with neonatal epileptic encephalopathy and other pathologies. (n.d.). PubMed Central. Retrieved from [Link]

-

The Crucial Role of PLP Coenzyme in Diverse Metabolic Pathways. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Vitamin B-6 salvage enzymes: Mechanism, structure and regulation. (2025). ResearchGate. Retrieved from [Link]

-

An LC-MS/MS Based Method for the Quantification of Pyridox(am)ine 5'-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy. (n.d.). ResearchGate. Retrieved from [Link]

-

An LC–MS/MS-Based Method for the Quantification of Pyridox(am)ine 5′-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy. (2017). ACS Publications. Retrieved from [Link]

-

Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency. (2022). ASM Journals. Retrieved from [Link]

-

PNPO gene. (2024). MedlinePlus. Retrieved from [Link]

-

Genes of the de novo and Salvage Biosynthesis Pathways of Vitamin B6 are Regulated under Oxidative Stress in the Plant Pathogen Rhizoctonia solani. (n.d.). Frontiers. Retrieved from [Link]

-

The PLP salvage pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Biomedical aspects of this compound availability. (2012). PubMed. Retrieved from [Link]

-

pyridoxamine 5'-phosphate oxidase - PNPO. (n.d.). WikiGenes. Retrieved from [Link]

-

Mining the cellular inventory of pyridoxal phosphate-dependent enzymes. (2018). Max-Planck-Gesellschaft. Retrieved from [Link]

-

Pyridoxal phosphate. (n.d.). Wikipedia. Retrieved from [Link]

-

Assay optimization. PdxK activity was measured by increase in... (n.d.). ResearchGate. Retrieved from [Link]

-

Clinical Features of Patients with PLPBP Mutations. (n.d.). ResearchGate. Retrieved from [Link]

-

PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Characterisation of the key enzymes involved in vitamin B6 Salvage Pathway in Escherichia coli and humans. (n.d.). I.R.I.S. Retrieved from [Link]

-

pNPP Phosphatase Assay (PNPP). (n.d.). ScienCell Research Laboratories. Retrieved from [Link]

-

PNPO Deficiency. (2022). GeneReviews® - NCBI Bookshelf. Retrieved from [Link]

-

[Pyridoxal kinase activity and pyridoxal-P concentration in mammalian tissues under normal and experimental conditions]. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]

- 4. Biomedical aspects of this compound availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inborn errors in the vitamin B6 salvage enzymes associated with neonatal epileptic encephalopathy and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridoxal kinase - Proteopedia, life in 3D [proteopedia.org]

- 10. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 15. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 16. medlineplus.gov [medlineplus.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. An LC–MS/MS-Based Method for the Quantification of Pyridox(am)ine 5′-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. This compound enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. PNPO Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. researchgate.net [researchgate.net]

The Cornerstone of Catalysis: A Technical Guide to the Chemical Properties and Structure of Pyridoxal 5'-Phosphate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, stands as a paragon of coenzymatic versatility. Its profound importance in cellular metabolism is underscored by its participation in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified enzyme activities.[1] This technical guide provides a comprehensive exploration of the fundamental chemical properties and intricate structural features of PLP. We delve into its physicochemical characteristics, spectroscopic signatures, and the molecular basis of its catalytic prowess, particularly its indispensable role in amino acid metabolism. Furthermore, this guide offers detailed experimental protocols for the robust analysis of PLP, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies essential for advancing our understanding and therapeutic exploitation of PLP-dependent pathways.

Unveiling the Molecular Architecture: Chemical Structure and Physicochemical Properties

At its core, PLP is a pyridine derivative, specifically a monophosphate ester of pyridoxal.[2] Its structure is characterized by a pyridine ring substituted with a formyl group at position 4, a hydroxyl group at position 5, a methyl group at position 6, and a phosphate group esterified to the hydroxymethyl group at position 3.[2] This seemingly simple arrangement belies a remarkable chemical complexity that is the very source of its catalytic power.

The chemical formula of PLP is C₈H₁₀NO₆P, with a molar mass of 247.142 g/mol .[3] It typically appears as a pale yellow-white to light yellow crystalline powder.[4] While slightly soluble in water, it is practically insoluble in ethanol.[4]

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀NO₆P | [3] |

| Molar Mass | 247.142 g/mol | [3] |

| Melting Point | 139 to 142 °C (282 to 288 °F; 412 to 415 K) | [3] |

| Density | 1.638 ± 0.06 g/cm³ | [3] |

| Acidity (pKa) | Multiple pKa values exist for the phosphate, hydroxyl, and pyridinium groups. A notable pKa is 1.56.[3][5] | [3][5] |

| Appearance | Pale yellow-white to light yellow crystalline powder | [4] |

| Solubility | Slightly soluble in water; practically insoluble in ethanol | [4][6] |

Tautomerism and Ionic States: The Basis of Reactivity

The reactivity of PLP is profoundly influenced by its ability to exist in various tautomeric and ionic forms, which are in equilibrium and are highly sensitive to the surrounding chemical environment, particularly pH.[7] The key functional groups—the aldehyde, the phenolic hydroxyl, and the phosphate moiety—can all participate in proton exchange, leading to a dynamic interplay of structures.